2E,6Z-Nonadienal - 13C2, also known as trans-2,cis-6-nonadienal-13C2, is a stable isotope-labeled compound primarily used in the field of aroma chemistry. It is characterized by its unique structure that contributes to its distinct odor profile, often associated with violet leaf and various food products. This compound is particularly significant in studies involving the quantification of aroma compounds due to its labeled isotopes, which allow for precise tracking in analytical chemistry.
2E,6Z-Nonadienal - 13C2 is classified as an aldehyde, specifically a volatile organic compound. It can be sourced from various natural products, including plants and fruits, where it contributes to their aroma. The compound is synthesized in laboratories for research purposes, particularly in the fields of food science and flavor chemistry. It is often utilized as a standard in gas chromatography-mass spectrometry analyses to quantify other aroma compounds due to its stable isotopic labeling.
The synthesis of 2E,6Z-Nonadienal - 13C2 typically involves several organic chemistry techniques, including:
The synthesis often involves multi-step reactions that require careful control of conditions such as temperature and pressure. Advanced techniques like gas chromatography are employed to monitor the reaction progress and confirm the formation of 2E,6Z-Nonadienal - 13C2.
The molecular formula for 2E,6Z-Nonadienal - 13C2 is , with a structure characterized by:
The compound's structural data can be represented as follows:
2E,6Z-Nonadienal - 13C2 can participate in various chemical reactions typical for aldehydes, including:
The reactivity of 2E,6Z-Nonadienal - 13C2 is influenced by its functional groups and stereochemistry, making it a versatile compound in organic synthesis and flavor chemistry.
The mechanism of action for this compound primarily revolves around its role as an odorant in food products. When released into the air, it interacts with olfactory receptors in humans and animals, leading to the perception of its characteristic aroma.
Research indicates that specific concentrations of 2E,6Z-Nonadienal - 13C2 can significantly influence flavor profiles in food products, making it an essential component in flavor formulation studies.
Analytical techniques such as gas chromatography-mass spectrometry are commonly used to analyze the purity and concentration of 2E,6Z-Nonadienal - 13C2 in various samples.
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